REACTION_CXSMILES
|
Cl[C:2]1[CH:27]=[CH:26][C:5]([C:6]([NH:8]C2C=CC(Cl)=C(NC(=O)C3C=CC=C(Cl)C=3)C=2)=[O:7])=[CH:4][N:3]=1.[N:28]1([CH2:34][CH2:35][OH:36])[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1>>[OH:36][CH2:35][CH2:34][N:28]1[CH2:33][CH2:32][N:31]([C:2]2[CH:27]=[CH:26][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=2)[CH2:30][CH2:29]1
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Name
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6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)nicotinamide
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Quantity
|
0.143 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)Cl)NC(C2=CC(=CC=C2)Cl)=O)C=C1
|
Name
|
|
Quantity
|
0.71 mmol
|
Type
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reactant
|
Smiles
|
N1(CCNCC1)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by RP-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1CCN(CC1)C1=NC=C(C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |